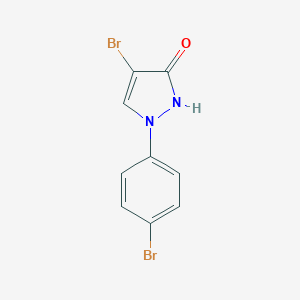![molecular formula C17H19NO3 B299826 N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide, also known as BRL37344, is a selective β3-adrenergic receptor agonist that has been widely used in scientific research. The compound was first synthesized in 1989 and has since been studied for its potential therapeutic applications.
科学的研究の応用
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been used in various scientific research applications, including studies on obesity, diabetes, and cardiovascular disease. The compound has been shown to increase energy expenditure and promote weight loss in animal models. It has also been studied for its potential to improve insulin sensitivity and lower blood glucose levels in diabetic animals. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
作用機序
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide selectively binds to and activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to increased lipolysis and thermogenesis in adipose tissue, as well as relaxation of the smooth muscle in the bladder. The compound has also been shown to have some affinity for β1- and β2-adrenergic receptors, although it is much less potent than β3-adrenergic receptors.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to increase energy expenditure and promote weight loss in animal models by increasing lipolysis and thermogenesis in adipose tissue. It has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic animals. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has been shown to have cardioprotective effects, such as reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. The compound has also been shown to have relaxant effects on the urinary bladder, which may have potential therapeutic applications for urinary incontinence.
実験室実験の利点と制限
One advantage of using N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide in lab experiments is its selectivity for β3-adrenergic receptors, which allows for more specific targeting of these receptors compared to non-selective β-adrenergic agonists. However, one limitation is that the compound has relatively low potency compared to other β3-adrenergic agonists, which may require higher concentrations to achieve desired effects. In addition, N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide has limited solubility in water, which may require the use of organic solvents in lab experiments.
将来の方向性
Future research on N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide could focus on its potential therapeutic applications for obesity, diabetes, and cardiovascular disease. Studies could also explore the compound's effects on other tissues and organs beyond adipose tissue and the urinary bladder. In addition, research could investigate the optimal dosing and administration of N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide for different therapeutic applications. Finally, further studies could explore the potential use of N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide in combination with other drugs for enhanced therapeutic effects.
合成法
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide can be synthesized using a multi-step process starting with the reaction of 2-methylbenzoyl chloride with 2-methoxyethanol to produce 2-methylbenzoyl-2-methoxyethyl ether. This intermediate is then reacted with 2-chloroethanol in the presence of a base to form N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.
特性
製品名 |
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-13-7-3-4-8-14(13)17(19)18-11-12-21-16-10-6-5-9-15(16)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChIキー |
DUSZDGQHOMBQHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)



![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)

![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)

![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)